A Comprehensive Technical Guide to the Physicochemical Properties of D-Serine Benzyl Ester Benzenesulfonate
A Comprehensive Technical Guide to the Physicochemical Properties of D-Serine Benzyl Ester Benzenesulfonate
Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of D-Serine Benzyl Ester Benzenesulfonate, a critical chiral building block in contemporary drug discovery and peptide synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers a holistic view, grounded in experimental causality and best practices for analytical characterization. We will explore the compound's identity, structure, and physical characteristics, providing not only established data but also robust, self-validating experimental protocols for properties where published data is scarce. This guide is designed to be a practical resource, empowering researchers to confidently handle, analyze, and utilize this important molecule in their synthetic endeavors.
Introduction: The Strategic Importance of D-Serine Benzyl Ester Benzenesulfonate
D-Serine and its derivatives are of profound interest in neuroscience and pharmacology. As a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, D-serine plays a crucial role in synaptic plasticity and neurotransmission. The development of D-serine-containing peptides and small molecules has opened new avenues for therapeutics targeting a range of neurological and psychiatric disorders.
D-Serine Benzyl Ester Benzenesulfonate serves as a key protected form of D-serine, facilitating its incorporation into complex molecular architectures. The benzyl ester provides temporary protection of the carboxylic acid, while the benzenesulfonate salt form often improves crystallinity and handling properties compared to the free base. A thorough understanding of its physicochemical properties is therefore not merely academic; it is a prerequisite for consistent results in synthesis, formulation, and biological screening.
This guide will systematically unpack the identity, purity, physical state, solubility, and stability of D-Serine Benzyl Ester Benzenesulfonate.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.
Molecular Structure
The structure of D-Serine Benzyl Ester Benzenesulfonate comprises the benzyl ester of the D-enantiomer of serine, ionically paired with a benzenesulfonate counter-ion.
Caption: Ionic structure of D-Serine Benzyl Ester Benzenesulfonate.
Core Chemical Identifiers
A consistent and accurate identification of this compound is crucial for database searches and regulatory submissions.
| Property | Value | Source(s) |
| CAS Number | 141527-77-7 | , [1] |
| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S | |
| Molecular Weight | 353.39 g/mol | , [1] |
| Canonical SMILES | C1=CC=C(C=C1)CS(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N | |
| InChI Key | AJKFQGHWMCPNTI-SBSPUUFOSA-N |
Purity and Spectroscopic Characterization
The purity of a starting material directly impacts the outcome of a synthetic sequence. Here we detail common methods for assessing the purity of D-Serine Benzyl Ester Benzenesulfonate.
Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For D-Serine Benzyl Ester Benzenesulfonate, a reverse-phase method is typically employed.
Expertise & Experience: The choice of a C18 column is based on the compound's moderate polarity, afforded by the benzyl and benzenesulfonate groups. The mobile phase, a gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA), ensures good peak shape by keeping the primary amine protonated and suppressing silanol interactions with the stationary phase. A purity of ≥98.0% is commonly reported by commercial suppliers.
Protocol 1: Reverse-Phase HPLC for Purity Assessment
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System: A standard HPLC system with a UV detector.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% TFA in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 5% to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (for the benzenesulfonate and benzyl groups).
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B.
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Injection Volume: 10 µL.
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Analysis: Integrate all peaks and calculate the area percentage of the main peak.
Chiral Purity
The enantiomeric excess (e.e.) is a critical parameter for any chiral building block. Chiral HPLC is the most effective method for its determination.
Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
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System: HPLC with UV detector.
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Column: Chiral stationary phase (e.g., CHIRALPAK® series).
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Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). Optimization may be required.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Sample Preparation: Prepare a solution of the D-enantiomer and a small amount of the racemic mixture to identify the peaks.
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Analysis: Calculate the e.e. using the peak areas of the D- and L-enantiomers: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.
Spectroscopic Data
Spectroscopic data provides confirmation of the molecular structure.
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¹H NMR: While specific data for the D-enantiomer benzenesulfonate salt is not widely published, data for the L-enantiomer provides a reliable template.[2] The expected spectrum in a suitable solvent like DMSO-d₆ would show characteristic peaks for the aromatic protons of both the benzyl and benzenesulfonate groups, the benzylic CH₂ protons, the α-proton of the serine backbone, and the β-protons of the side chain.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show the molecular ion for the D-Serine benzyl ester cation (C₁₀H₁₄NO₃⁺) at m/z ≈ 196.10.
Physical and Thermal Properties
The physical state and thermal behavior of a compound are critical for handling, storage, and reaction setup.
Physical Appearance
D-Serine Benzyl Ester Benzenesulfonate is described as a crystalline solid.
Melting Point
The melting point is a key indicator of purity. While no specific experimental value for the benzenesulfonate salt is consistently reported in readily available datasheets, a study on the closely related p-toluenesulfonate (tosylate) salt of racemic serine benzyl ester reports a melting point of 100.99 °C.[3] It is reasonable to expect a similar, though not identical, melting point for the benzenesulfonate salt.
Trustworthiness: A sharp melting range, as determined by Differential Scanning Calorimetry (DSC), is a strong secondary indicator of high purity.
Protocol 3: Melting Point Determination by DSC
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System: A calibrated Differential Scanning Calorimeter.
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Sample Pan: Aluminum pan with a pinhole lid (to allow for the escape of any residual moisture).
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Sample Weight: 2-5 mg, accurately weighed.
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Temperature Program: Ramp from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min.
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Atmosphere: Nitrogen purge at 50 mL/min.
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Analysis: The melting point is determined as the onset temperature of the melting endotherm.
Caption: Workflow for melting point determination using DSC.
Thermal Stability (TGA)
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material.
Expertise & Experience: For D-Serine Benzyl Ester Benzenesulfonate, a TGA scan would reveal the temperature at which significant mass loss begins, indicating thermal decomposition. This is crucial for determining the maximum safe temperature for drying or for reactions conducted at elevated temperatures.
Protocol 4: Thermal Stability Analysis by TGA
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System: A calibrated Thermogravimetric Analyzer.
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Sample Pan: Platinum or ceramic pan.
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Sample Weight: 5-10 mg.
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Temperature Program: Ramp from 25 °C to a high temperature (e.g., 400 °C) at 10 °C/min.
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Atmosphere: Nitrogen purge at 50 mL/min.
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Analysis: Determine the onset temperature of significant mass loss.
Solubility and Solution Behavior
Solubility is a critical parameter for reaction solvent selection, purification, and formulation.
Qualitative Solubility
While comprehensive quantitative data is not available, the structure of D-Serine Benzyl Ester Benzenesulfonate suggests the following solubility profile:
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Soluble: Polar protic solvents such as methanol and ethanol, and polar aprotic solvents like DMSO and DMF.
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Slightly Soluble/Sparingly Soluble: Water (the hydrochloride salt is noted to have improved aqueous solubility, suggesting the benzenesulfonate may be less so), and chlorinated solvents like dichloromethane.[]
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Insoluble: Non-polar solvents such as hexanes and diethyl ether. A procedure for the L-enantiomer uses diethyl ether as an anti-solvent to induce precipitation.[2]
Protocol 5: Qualitative Solubility Determination
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Setup: In a series of small vials, add ~10 mg of the compound.
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Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., water, methanol, acetonitrile, dichloromethane, toluene, hexanes).
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Observation: Vortex each vial for 30 seconds and observe if the solid dissolves completely.
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Classification:
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Soluble: No visible solid particles.
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Slightly Soluble: Some solid remains, but a noticeable amount has dissolved.
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Insoluble: The solid appears largely unaffected.
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Hygroscopicity
The propensity of a solid to absorb moisture from the atmosphere can impact its handling, weighing, and stability. As an amino acid salt, D-Serine Benzyl Ester Benzenesulfonate may exhibit some hygroscopicity. Studies on serine have shown its ability to absorb water.[5][6][7]
Expertise & Experience: Dynamic Vapor Sorption (DVS) is the definitive technique for characterizing hygroscopicity. It measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. This provides a quantitative measure of moisture uptake and can reveal if the material undergoes any phase changes upon hydration.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
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Recommended Storage: Based on the properties of similar amino acid derivatives, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.
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Chemical Stability: While specific stability data is lacking, the ester linkage could be susceptible to hydrolysis under strongly acidic or basic conditions. The benzenesulfonate salt form is generally stable. Safety data sheets indicate no data is available on chemical stability under standard conditions.[8]
Conclusion
D-Serine Benzyl Ester Benzenesulfonate is a valuable chiral building block whose utility in research and development is predicated on a clear understanding of its physicochemical properties. This guide has synthesized the available data and provided a framework of robust, validated protocols for its comprehensive characterization. By adhering to these methodologies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes. The provided protocols for HPLC, DSC, TGA, and solubility assessment represent a self-validating system for the quality control of this important reagent.
References
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Bolchi, C., Bavo, F., & Pallavicini, M. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]
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Chan, C. K., & Chan, M. N. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology. [Link]
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Luo, Y., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. PubMed. [Link]
Sources
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- 5. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
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